Cas no 58698-37-6 ((2S,3R)-2-Methyl-1,2,3,4-butanetetrol)
58698-37-6 structure
Product Name:(2S,3R)-2-Methyl-1,2,3,4-butanetetrol
CAS No:58698-37-6
MF:C5H12O4
MW:136.146382331848
CID:341196
PubChem ID:11400799
Update Time:2025-04-19
(2S,3R)-2-Methyl-1,2,3,4-butanetetrol Chemical and Physical Properties
Names and Identifiers
-
- 1,2,3,4-Butanetetrol, 2-methyl-, (2S,3R)-
- 2-C-Methyl-D-erythritol
- (2S,3R)-2-Methyl-1,2,3,4-butanetetrol
- [ "" ]
- SCHEMBL346603
- (2S,3R)-2-Methylbutane-1,2,3,4-tetrol
- (2S,3R)-2-Methylbutane-1,2,3,4-tetraol
- (2S,?3R)?-2-?Methyl-1,?2,?3,?4-?butanetetrol
- 2-C-Methyl-D-erythritol, >=90% (GC)
- HGVJFBSSLICXEM-UHNVWZDZSA-N
- 58698-37-6
- DTXSID70464635
- 1006917-22-1
- rel-(2S,3R)-2-Methylbutane-1,2,3,4-tetraol
- AKOS025287897
- (2S,3R)-2-Methyl-1,2,3,4-butanetetrol
- [R-(R*,S*)]-2-Methyl-1,2,3,4-butanetetrol; 2-C-Methyl-D-erythritol
- DTXCID60415454
- G79784
-
- Inchi: 1S/C5H12O4/c1-5(9,3-7)4(8)2-6/h4,6-9H,2-3H2,1H3/t4-,5+/m1/s1
- InChI Key: HGVJFBSSLICXEM-UHNVWZDZSA-N
- SMILES: O[C@@](C)(CO)[C@@H](CO)O
Computed Properties
- Exact Mass: 136.07356
- Monoisotopic Mass: 136.07355886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 85
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.2
- Topological Polar Surface Area: 80.9Ų
Experimental Properties
- Color/Form: Cryst.
- Density: 1.3±0.1 g/cm3
- Boiling Point: 368.1±37.0 °C at 760 mmHg
- Flash Point: 193.0±21.1 °C
- PSA: 80.92
- Vapor Pressure: 0.0±1.9 mmHg at 25°C
(2S,3R)-2-Methyl-1,2,3,4-butanetetrol Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
(2S,3R)-2-Methyl-1,2,3,4-butanetetrol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M295075-1mg |
(2S,3R)-2-Methyl-1,2,3,4-butanetetrol |
58698-37-6 | 1mg |
$ 224.00 | 2023-09-07 | ||
| TRC | M295075-5mg |
(2S,3R)-2-Methyl-1,2,3,4-butanetetrol |
58698-37-6 | 5mg |
$ 821.00 | 2023-09-07 | ||
| TRC | M295075-10mg |
(2S,3R)-2-Methyl-1,2,3,4-butanetetrol |
58698-37-6 | 10mg |
$ 1447.00 | 2023-09-07 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2379-1 mg |
2-C-Methyl-D-erythritol |
58698-37-6 | 1mg |
¥1475.00 | 2022-03-01 | ||
| TargetMol Chemicals | TN2379-5 mg |
2-C-Methyl-D-erythritol |
58698-37-6 | 98% | 5mg |
¥ 1,900 | 2023-07-11 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2379-1 mL * 10 mM (in DMSO) |
2-C-Methyl-D-erythritol |
58698-37-6 | 1 mL * 10 mM (in DMSO) |
¥ 2000 | 2023-09-08 | ||
| TargetMol Chemicals | TN2379-5mg |
2-C-Methyl-D-erythritol |
58698-37-6 | 5mg |
¥ 1900 | 2024-07-20 | ||
| A2B Chem LLC | AG72568-1mg |
2-C-Methyl-D-erythritol |
58698-37-6 | >95% | 1mg |
$349.00 | 2023-12-30 | |
| A2B Chem LLC | AG72568-5mg |
2-C-Methyl-D-erythritol |
58698-37-6 | 98.0% | 5mg |
$344.00 | 2024-04-19 | |
| A2B Chem LLC | AG72568-10mg |
2-C-Methyl-D-erythritol |
58698-37-6 | >95% | 10mg |
$1673.00 | 2023-12-30 |
(2S,3R)-2-Methyl-1,2,3,4-butanetetrol Related Literature
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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